Cloretazine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

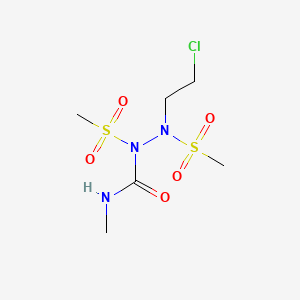

Cloretazine, also known as VNP40101M or Laromustine, is a novel sulfonylhydrazine alkylating agent primarily investigated for its anticancer properties, particularly in the treatment of acute myeloid leukemia and high-risk myelodysplastic syndromes. The compound is characterized by its unique mechanism of action, which involves the generation of reactive electrophiles that can alkylate DNA, leading to cytotoxic effects on cancer cells. Cloretazine has shown significant activity against leukemia with modest extramedullary toxicity, making it a candidate for further clinical applications in oncology .

Cloretazine undergoes a series of chemical transformations upon activation. Initially, it is converted into 90CE (1,2-bis(methylsulfonyl)-1-(2-chloroethyl) hydrazine) and methylisocyanate. The active metabolite, 90CE, is responsible for generating two reactive electrophiles: one with chloroethylating activity and another with carbamoylating activity. This dual reactivity allows Cloretazine to form cross-links in DNA, which disrupts replication and transcription processes, ultimately leading to cell death .

The biological activity of Cloretazine is primarily attributed to its ability to alkylate DNA through the formation of covalent bonds with nucleophilic sites on the DNA molecule. This results in various forms of DNA damage, including single-strand breaks and cross-linking. Preclinical studies have demonstrated that Cloretazine exhibits potent antitumor activity against various cancer cell lines, particularly in hematological malignancies. Additionally, it has been noted for its ability to cross the blood-brain barrier in preclinical models, suggesting potential applications in treating central nervous system tumors .

The synthesis of Cloretazine involves several key steps:

- Formation of Sulfonylhydrazine: The initial step typically involves the reaction of a sulfonyl chloride with hydrazine to form the sulfonylhydrazine derivative.

- Chloroethylation: The introduction of chloroethyl groups is achieved through electrophilic substitution reactions.

- Purification: The final product is purified using techniques such as crystallization or chromatography to isolate Cloretazine from by-products.

These methods have been refined to enhance yield and purity while ensuring the stability of the compound during synthesis .

Cloretazine has been primarily studied for its potential use in oncology as an antileukemic agent. It has shown promise in clinical trials for treating acute myeloid leukemia and high-risk myelodysplastic syndromes. Its unique mechanism of action allows it to be effective against cancer cells that are resistant to conventional therapies. Furthermore, due to its ability to penetrate the blood-brain barrier, there is ongoing research into its application for brain tumors and other central nervous system malignancies .

Interaction studies involving Cloretazine have focused on its pharmacokinetics and potential drug interactions. Research indicates that Cloretazine may interact with various enzymes involved in drug metabolism, particularly those in the cytochrome P450 family. Additionally, studies have explored its effects on human DNA polymerase beta activity, revealing that it can inhibit this enzyme's function, which may contribute to its cytotoxic effects on cancer cells .

Cloretazine shares structural and functional similarities with several other alkylating agents. Here are some notable comparisons:

| Compound Name | Structure Type | Mechanism of Action | Unique Features |

|---|---|---|---|

| Cyclophosphamide | Nitrogen mustard | Alkylates DNA via phosphoramide intermediates | Broad-spectrum antitumor activity |

| Temozolomide | Alkylating agent | Methylates DNA at O6 position | Effective against glioblastoma |

| Dacarbazine | Alkylating agent | Methylates DNA | Used primarily for melanoma and Hodgkin's lymphoma |

Cloretazine's uniqueness lies in its dual-action mechanism involving both chloroethylation and carbamoylation, which distinguishes it from other agents that typically employ a single mode of action .

| Step | Starting Material | Reagent | Solvent | Product | Intermediate Code |

|---|---|---|---|---|---|

| Step 1 | 2-Hydroxyethylhydrazine | Methanesulfonyl chloride | Pyridine | 1,2-Bis(methanesulfonyl)-1-(2-hydroxyethyl)hydrazine | BMH |

| Step 2 | 1,2-Bis(methanesulfonyl)-1-(2-hydroxyethyl)hydrazine | Lithium chloride | N,N-Dimethylformamide | 1,2-Bis(methanesulfonyl)-1-(2-chloroethyl)hydrazine (90CE) | 90CE |

| Step 3 | 1,2-Bis(methanesulfonyl)-1-(2-chloroethyl)hydrazine | Methyl isocyanate | Acetonitrile | Cloretazine (VNP40101M) | VNP40101M |

The first step involves the trimesylation of 2-hydroxyethylhydrazine using methanesulfonyl chloride in pyridine [1]. This reaction proceeds through nucleophilic substitution where both nitrogen atoms and the hydroxyl group react with methanesulfonyl chloride to form the trimesylated intermediate. The reaction mechanism involves the formation of pyridinium intermediates that facilitate the successive substitution reactions. Pyridine serves as both solvent and base, neutralizing the hydrogen chloride generated during the process [4] [5].

The second synthetic step converts the hydroxyl group to a chloride through treatment with lithium chloride in N,N-dimethylformamide under elevated temperature conditions [2]. This substitution reaction requires careful control of reaction parameters, with temperatures maintained at 60°C for 16-24 hours to ensure complete conversion. The use of excess lithium chloride (0.55 grams per gram of starting material) drives the equilibrium toward product formation and minimizes side reactions [2].

The final step introduces the carbamoyl functionality through reaction with methyl isocyanate in the presence of triethylamine [1]. This nucleophilic addition reaction occurs readily at room temperature, with triethylamine serving as a base to facilitate the attack of the hydrazine nitrogen on the electrophilic carbon of methyl isocyanate [6] [7]. The reaction proceeds through a carbamate intermediate that rearranges to form the final sulfonylhydrazine structure.

Optimization of Reaction Conditions

Systematic optimization of reaction conditions has been crucial for achieving reproducible high yields and minimizing unwanted side products [8] [9]. Each synthetic step requires specific parameter control to ensure optimal conversion and product quality. Temperature management emerges as a critical factor across all three synthetic steps, with different optimal ranges required for each transformation.

Table 2: Optimized Reaction Conditions

| Reaction Step | Parameter | Optimized Value | Yield (%) | Critical Control Factor |

|---|---|---|---|---|

| Trimesylation | Temperature (°C) | Room temperature | 85-95 | Moisture exclusion |

| Trimesylation | Time (hours) | 2-4 | - | Complete reaction |

| Chloride substitution | Temperature (°C) | 60 | 88 | Excess LiCl (0.55 g/g BMH) |

| Chloride substitution | Time (hours) | 16-24 | - | TLC monitoring |

| Carbamoylation | Temperature (°C) | Room temperature | 70-80 | Triethylamine stoichiometry |

| Carbamoylation | Time (hours) | 2-6 | - | Anhydrous conditions |

The trimesylation reaction requires stringent moisture exclusion due to the high reactivity of methanesulfonyl chloride with water [5]. Anhydrous pyridine must be used, and the reaction vessel should be equipped with drying tubes or maintained under inert atmosphere. The reaction temperature is kept at ambient conditions to minimize thermal decomposition and side reactions. Higher temperatures can lead to elimination reactions and formation of sulfenic acid derivatives [10].

Monitoring the chloride substitution reaction presents unique challenges due to the heterogeneous nature of the reaction mixture [2]. Thin-layer chromatography serves as the primary monitoring tool, with samples withdrawn at regular intervals to assess conversion progress. The reaction typically shows an induction period of 2-4 hours before rapid conversion begins. Complete conversion is essential to minimize purification challenges in subsequent steps.

The carbamoylation step requires precise control of base stoichiometry to prevent competing reactions [11] [7]. Triethylamine must be added in carefully controlled amounts, as excess base can lead to hydrolysis of the methyl isocyanate or formation of symmetrical urea derivatives. The reaction is typically conducted under anhydrous conditions using molecular sieves or distilled solvents to prevent moisture-induced side reactions.

Industrial-Scale Production Challenges

Scaling the Cloretazine synthesis from laboratory to industrial production presents significant technical and safety challenges that require specialized equipment and protocols [12] [13]. The highly reactive nature of key reagents, particularly methanesulfonyl chloride and methyl isocyanate, necessitates careful engineering controls and safety systems to ensure safe and efficient large-scale manufacturing.

Table 3: Industrial-Scale Production Challenges

| Challenge Category | Specific Issue | Impact | Mitigation Strategy |

|---|---|---|---|

| Heat Management | Exothermic trimesylation | Thermal runaway risk | Controlled addition rates, cooling |

| Heat Management | Temperature control in chlorination | Side product formation | Automated temperature control |

| Chemical Handling | Methanesulfonyl chloride reactivity | Hydrolysis to unwanted products | Anhydrous conditions, inert atmosphere |

| Chemical Handling | Methyl isocyanate toxicity | Safety hazards | Closed systems, proper ventilation |

| Process Control | Moisture sensitivity | Yield reduction | Molecular sieves, dry solvents |

| Process Control | Reaction monitoring | Quality consistency | Real-time analytical methods |

| Equipment Compatibility | Material compatibility with MsCl | Equipment degradation | PTFE-lined equipment |

| Equipment Compatibility | Solvent recovery systems | Economic efficiency | Distillation optimization |

Heat management represents one of the most critical challenges in industrial-scale production [13]. The trimesylation reaction is highly exothermic, releasing significant amounts of heat that can lead to thermal runaway if not properly controlled. Industrial reactors must be equipped with efficient cooling systems and temperature monitoring devices to maintain safe operating conditions. Controlled addition systems that meter reagents at predetermined rates help distribute heat generation over time and prevent localized hot spots.

The handling of methanesulfonyl chloride at industrial scale requires specialized equipment designed to withstand corrosive conditions [13]. Standard steel equipment rapidly degrades when exposed to methanesulfonyl chloride, necessitating the use of PTFE-lined or glass-lined reactors. Vapor scrubbing systems must be installed to capture and neutralize hydrogen chloride gas generated during the reaction. Emergency containment procedures are essential due to the reactive nature of the compound with moisture and other nucleophiles.

Methyl isocyanate handling presents significant safety challenges due to its high toxicity and reactivity [7]. Industrial facilities must implement closed-system handling with comprehensive vapor containment and emergency response procedures. Continuous monitoring of atmospheric isocyanate levels is required, with automatic shutdown systems triggered by predetermined concentration thresholds. Personnel protective equipment and emergency evacuation procedures must be regularly tested and updated.

Process analytical technology has become increasingly important for ensuring consistent product quality at industrial scale [14]. Real-time monitoring systems using infrared spectroscopy or process mass spectrometry allow operators to track reaction progress and detect deviations from normal operating parameters. Automated sampling and analysis systems reduce operator exposure to hazardous materials while providing more frequent and reliable analytical data than manual sampling methods.

Purification and Quality Control Protocols

The purification of Cloretazine requires a multi-stage approach that systematically removes impurities while maintaining the structural integrity of the product [15] [16]. Each purification step targets specific classes of contaminants, from inorganic salts and unreacted starting materials to subtle structural isomers that could impact pharmaceutical efficacy. Quality control protocols must verify both chemical purity and structural confirmation through multiple analytical techniques.

Table 4: Purification and Quality Control Protocols

| Purification Stage | Method | Conditions | Purity Achieved (%) | Key Impurities Removed |

|---|---|---|---|---|

| Crude product isolation | Aqueous quench precipitation | Ice-cold water addition | 70-80 | Unreacted starting materials |

| Crude product isolation | Filtration and washing | Multiple water washes | 80-85 | Inorganic salts |

| Intermediate purification | Hexane trituration | Room temperature, 2 hours | 85-90 | Solvent traces |

| Intermediate purification | Recrystallization | Ethyl acetate/petroleum ether | 90-95 | Regioisomers |

| Final product purification | Column chromatography | Silica gel, gradient elution | 95-98 | Side products |

| Final product purification | Recrystallization from organic solvents | Toluene-acetone mixture | >98 | Residual solvents |

| Quality control | Analytical verification | Multiple analytical techniques | - | Confirmation of structure/purity |

The initial purification stage focuses on removing gross impurities through aqueous quenching and precipitation techniques [15]. The reaction mixture is carefully quenched with ice-cold water to precipitate the product while dissolving most inorganic byproducts. The pH must be carefully controlled during this process to prevent decomposition of the acid-sensitive sulfonylhydrazine linkages. Multiple water washes remove residual lithium salts and other water-soluble impurities.

Intermediate purification employs organic solvent systems to achieve higher levels of purity [16]. Hexane trituration at room temperature selectively removes non-polar impurities while leaving the product in the solid phase. This step is particularly effective for removing residual N,N-dimethylformamide and other organic solvents that may interfere with subsequent purification steps. The trituration time must be optimized to ensure complete solvent removal without excessive product loss.

Recrystallization techniques provide the highest levels of purification by exploiting differences in crystal packing and solubility between the desired product and remaining impurities [15]. The choice of solvent system is critical, with mixed solvents like ethyl acetate/petroleum ether providing optimal selectivity for Cloretazine purification. The crystallization process must be conducted under controlled conditions to prevent polymorphic transitions that could affect pharmaceutical properties.

Column chromatography serves as a polishing step for removing trace impurities that persist through earlier purification stages [16]. Silica gel stationary phases with gradient elution systems provide excellent resolution for separating closely related structural analogs. The mobile phase composition must be carefully optimized to balance resolution with practical considerations such as solvent cost and environmental impact. Fraction analysis by thin-layer chromatography ensures optimal product collection and minimal cross-contamination.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Pharmacology

Mechanism of Action

Other CAS

Wikipedia

Dates

2: Ji W, Yang M, Praggastis A, Li Y, Zhou HJ, He Y, Ghazvinian R, Cincotta DJ, Rice KP, Min W. Carbamoylating activity associated with the activation of the antitumor agent laromustine inhibits angiogenesis by inducing ASK1-dependent endothelial cell death. PLoS One. 2014 Jul 28;9(7):e103224. doi: 10.1371/journal.pone.0103224. eCollection 2014. PubMed PMID: 25068797; PubMed Central PMCID: PMC4113355.

3: Penketh PG, Patridge E, Shyam K, Baumann RP, Zhu R, Ishiguro K, Sartorelli AC. Influence of glutathione and glutathione S-transferases on DNA interstrand cross-link formation by 1,2-bis(methylsulfonyl)-1-(2-chloroethyl)hydrazine, the active anticancer moiety generated by laromustine. Chem Res Toxicol. 2014 Aug 18;27(8):1440-9. doi: 10.1021/tx500197t. Epub 2014 Jul 17. PubMed PMID: 25012050; PubMed Central PMCID: PMC4137992.

4: Penketh PG, Shyam K, Zhu R, Baumann RP, Ishiguro K, Sartorelli AC. Influence of phosphate and phosphoesters on the decomposition pathway of 1,2-bis(methylsulfonyl)-1-(2-chloroethyhydrazine (90CE), the active anticancer moiety generated by Laromustine, KS119, and KS119W. Chem Res Toxicol. 2014 May 19;27(5):818-33. doi: 10.1021/tx500004y. Epub 2014 Mar 24. PubMed PMID: 24618018; PubMed Central PMCID: PMC4033638.

5: Rice KP, Klinkerch EJ, Gerber SA, Schleicher TR, Kraus TJ, Buros CM. Thioredoxin reductase is inhibited by the carbamoylating activity of the anticancer sulfonylhydrazine drug laromustine. Mol Cell Biochem. 2012 Nov;370(1-2):199-207. doi: 10.1007/s11010-012-1411-y. Epub 2012 Aug 5. PubMed PMID: 22864532; PubMed Central PMCID: PMC3469748.

6: Rockwell S, Liu Y, Seow HA, Ishiguro K, Baumann RP, Penketh PG, Shyam K, Akintujoye OM, Glazer PM, Sartorelli AC. Preclinical evaluation of Laromustine for use in combination with radiation therapy in the treatment of solid tumors. Int J Radiat Biol. 2012 Mar;88(3):277-85. doi: 10.3109/09553002.2012.638359. Epub 2011 Dec 20. PubMed PMID: 22111842; PubMed Central PMCID: PMC3660845.

7: Nassar AE, King I, Du J. Characterization of short-lived electrophilic metabolites of the anticancer agent laromustine (VNP40101M). Chem Res Toxicol. 2011 Apr 18;24(4):568-78. doi: 10.1021/tx100453t. Epub 2011 Mar 25. PubMed PMID: 21361357.

8: Alvarado Y, Swords R, Kelly KR, Giles FJ. Clinical activity of laromustine (Onrigin™) in hematologic malignancies. Expert Rev Hematol. 2009 Oct;2(5):481-8. doi: 10.1586/ehm.09.38. PubMed PMID: 21083013.

9: Rizzieri D, LoRusso S, Tse W, Khan K, Advani A, Moore J, Karsten V, Cahill A, Gerson SL. Phase I study of temozolomide and laromustine (VNP40101M) in patients with relapsed or refractory leukemia. Clin Lymphoma Myeloma Leuk. 2010 Jun;10(3):211-6. doi: 10.3816/CLML.2010.n.033. PubMed PMID: 20511167.

10: Vey N, Giles F. Laromustine (cloretazine). Expert Opin Pharmacother. 2010 Mar;11(4):657-67. doi: 10.1517/14656561003621232. Review. PubMed PMID: 20163276.

11: Deisseroth A, Farrell A, Justice R, Kane R, Sridhara R, Chen H, He K, Pazdur R. Toxicity of laromustine plus high-dose cytarabine in patients with relapsed acute myeloid leukemia. Blood. 2010 Jan 14;115(2):430. doi: 10.1182/blood-2009-09-244236. PubMed PMID: 20075171.

12: Schiller GJ, O'Brien SM, Pigneux A, Deangelo DJ, Vey N, Kell J, Solomon S, Stuart RK, Karsten V, Cahill AL, Albitar MX, Giles FJ. Single-agent laromustine, a novel alkylating agent, has significant activity in older patients with previously untreated poor-risk acute myeloid leukemia. J Clin Oncol. 2010 Feb 10;28(5):815-21. doi: 10.1200/JCO.2009.24.2008. Epub 2009 Dec 21. PubMed PMID: 20026800.

13: Giles F, Vey N, DeAngelo D, Seiter K, Stock W, Stuart R, Boskovic D, Pigneux A, Tallman M, Brandwein J, Kell J, Robak T, Staib P, Thomas X, Cahill A, Albitar M, O'Brien S. Phase 3 randomized, placebo-controlled, double-blind study of high-dose continuous infusion cytarabine alone or with laromustine (VNP40101M) in patients with acute myeloid leukemia in first relapse. Blood. 2009 Nov 5;114(19):4027-33. doi: 10.1182/blood-2009-06-229351. Epub 2009 Aug 26. PubMed PMID: 19710500.

14: Nassar AE, King I, Paris BL, Haupt L, Ndikum-Moffor F, Campbell R, Usuki E, Skibbe J, Brobst D, Ogilvie BW, Parkinson A. An in vitro evaluation of the victim and perpetrator potential of the anticancer agent laromustine (VNP40101M), based on reaction phenotyping and inhibition and induction of cytochrome P450 enzymes. Drug Metab Dispos. 2009 Sep;37(9):1922-30. doi: 10.1124/dmd.109.027516. Epub 2009 Jun 11. PubMed PMID: 19520774.

15: Giles FJ. Laromustine: the return of alkylators to non-myeloablative therapy of AML. Leuk Res. 2009 Aug;33(8):1022-3. doi: 10.1016/j.leukres.2009.02.002. Epub 2009 Mar 28. PubMed PMID: 19328547.

16: Pigneux A. Laromustine, a sulfonyl hydrolyzing alkylating prodrug for cancer therapy. IDrugs. 2009 Jan;12(1):39-53. Review. PubMed PMID: 19127504.